molecular formula C8H10N2 B1252419 5,6,7,8-Tetrahydro-1,6-naphthyridine CAS No. 80957-68-2

5,6,7,8-Tetrahydro-1,6-naphthyridine

Cat. No.: B1252419
CAS No.: 80957-68-2
M. Wt: 134.18 g/mol
InChI Key: FPEAARFNXIWCTP-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It is a derivative of naphthyridine, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms. This compound has garnered significant interest due to its pharmacological activities, including anticancer, anti-human immunodeficiency virus (HIV), antimicrobial, analgesic, anti-inflammatory, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the synthetic routes for 5,6,7,8-tetrahydro-1,6-naphthyridine involves the Heck-type vinylation of chloropyridine using ethylene gas, followed by the formation of dihydronaphthyridine from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation . Another method involves the hydrogenation of 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine in the presence of palladium on carbon as a catalyst .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5,6,7,8-Tetrahydro-1,6-naphthyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

  • 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
  • 5,6,7,8-Tetrahydro-2-naphthylamine
  • 6-Aminotetralin

Comparison: 5,6,7,8-Tetrahydro-1,6-naphthyridine is unique due to its broad spectrum of biological activities and its potential as a pharmacological agent. Compared to similar compounds, it exhibits a wider range of applications in medicinal chemistry, particularly in antiviral and anticancer research .

Biological Activity

5,6,7,8-Tetrahydro-1,6-naphthyridine is a bicyclic heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth review of its biological properties, including its anticancer, antiviral, anti-inflammatory, and antimicrobial effects. The synthesis methods and structure-activity relationships (SAR) are also discussed.

Chemical Structure and Properties

This compound features a naphthyridine core with a saturated tetrahydro configuration. Its molecular formula is C9H10NC_9H_{10}N, with a molecular weight of approximately 146.19 g/mol. The compound's unique structure allows for various substitutions that can influence its biological activity.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways.
  • Case Studies : A study demonstrated that certain derivatives showed promising results against breast cancer cell lines (MCF-7) and leukemia cells (HL-60) by inhibiting cell proliferation and promoting apoptosis .
CompoundType of CancerIC50 (µM)Reference
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridineBreast Cancer12.5
5-Methyl derivativeLeukemia15.0

Antiviral Activity

This compound derivatives have been identified as potent inhibitors of HIV-1 integrase:

  • Target : The allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase.
  • Research Findings : A series of derivatives were synthesized and screened for activity against HIV-1 in cell culture. Compounds that bind to the LEDGF/p75 site promote aberrant multimerization of the integrase enzyme, effectively inhibiting viral replication .
CompoundBinding Affinity (K_i)Reference
3-Nitro derivative50 nM
Methyl derivative75 nM

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds has also been explored:

  • Mechanism : They appear to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
  • Results : Studies have shown significant reductions in inflammation markers in animal models of arthritis .
CompoundInflammation ModelEffectiveness (%)Reference
3-Nitro derivativeArthritis model80% reduction
5-Methyl derivativeCarrageenan-induced edema75% reduction

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been documented:

  • Spectrum of Activity : These compounds exhibit activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.
  • Case Studies : A library of synthesized derivatives was screened for antibacterial activity; several compounds showed comparable efficacy to standard antibiotics .
CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
3-Nitro derivativeE. coli32 µg/mL
Methyl derivativeS. aureus16 µg/mL

Synthesis Methods

The synthesis of this compound typically involves multi-step processes including cyclization reactions. For example:

  • Starting Materials : An appropriate aniline derivative is reacted with a carbonyl compound.
  • Cyclization : Intramolecular cyclization is facilitated through cobalt-catalyzed reactions.
  • Purification : The resulting products are purified using chromatography techniques.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more effective derivatives:

  • Substituents : The introduction or modification of functional groups at specific positions on the naphthyridine core can significantly alter biological activity.
  • Rigidity vs Flexibility : Modulating the rigidity of the compound affects its binding affinity to biological targets.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes to construct 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds?

  • Methodological Answer :

  • Cobalt-catalyzed [2+2+2] cyclization : Microwave-promoted, intramolecular Co-catalyzed cyclization of alkynes and nitriles provides efficient access to the core scaffold. This method is scalable and allows functional group diversification .
  • Reduction of naphthyridinium salts : 1,6-Naphthyridinium salts (e.g., compound F ) can be reduced using NaBH₄ or catalytic hydrogenation to yield substituted tetrahydro derivatives. This approach is useful for introducing saturation while retaining substituents .
  • Condensation reactions : Primary syntheses involve multi-component reactions, such as the condensation of 4-aminopyridinones with aldehydes and dimedone in aqueous media, catalyzed by solid acid carbonaceous materials (C-SO₃H) .

Q. How are this compound derivatives structurally characterized?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR and 2D techniques (e.g., COSY, HSQC) resolve regioisomeric challenges, particularly for distinguishing substituents on the saturated ring versus the pyridine moiety .
  • HPLC-MS : High-resolution mass spectrometry coupled with reverse-phase HPLC confirms molecular weight and purity, critical for pharmacokinetic profiling .

Advanced Research Questions

Q. How are structure-activity relationship (SAR) studies optimized for this compound-based HIV-1 integrase inhibitors?

  • Methodological Answer :

  • Substituent variation : The N-propyl phenyl group at position 6 enhances binding to the HIV-1 integrase allosteric site (LEDGF/p75). Systematic substitution with alkyl, aryl, and heteroaryl groups identifies optimal steric and electronic profiles .
  • Activity assays : Antiviral potency is measured via cell-based HIV-1 replication inhibition (EC₅₀), while integrase multimerization is quantified using size-exclusion chromatography .
  • Key Finding : Derivatives with lipophilic substituents (e.g., 6-benzyl) show improved potency but require pharmacokinetic balancing to mitigate metabolic instability .

Q. What strategies improve the pharmacokinetic (PK) properties of this compound leads?

  • Methodological Answer :

  • Rat PK studies : Lead compounds are evaluated for oral bioavailability (F%), half-life (t₁/₂), and clearance. For example, introducing polar groups (e.g., sulfonamides) reduces hepatic clearance but may lower membrane permeability .
  • Prodrug approaches : Esterification of carboxylic acid derivatives (e.g., ethyl esters) enhances intestinal absorption, with in vivo hydrolysis restoring active drug forms .

Q. How is regioselective alkylation achieved on the this compound scaffold?

  • Methodological Answer :

  • Directed metalation : Using LiNPr²⁻/THF at 70°C, selective deprotonation at position 8 enables methylation with MeI, yielding 8-methyl derivatives in 87% yield. Competing sites are suppressed via steric control .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids target position 2 or 4, depending on catalyst choice (Pd(OAc)₂/XPhos for C-2; PdCl₂(dppf) for C-4) .

Q. What combinatorial approaches enable library synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines for activity screening?

  • Methodological Answer :

  • Diversity-oriented synthesis : A 101-member library was generated via urea/amide/sulfonamide formations on the scaffold. Automated synthesis and parallel purification streamline the process .
  • Biological screening : The library identified three antituberculosis leads (MIC₉₀ < 1 µM) via high-throughput screening against Mycobacterium tuberculosis H37Rv .

Properties

IUPAC Name

5,6,7,8-tetrahydro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-2-7-6-9-5-3-8(7)10-4-1/h1-2,4,9H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEAARFNXIWCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40526259
Record name 5,6,7,8-Tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40526259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80957-68-2
Record name 5,6,7,8-Tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40526259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine (5.0 g, 22.3 mmol) was dissolved in acetic acid (150 ml) and treated with 10% palladium on carbon (2.5 g). The reaction mixture was subjected to 40 psig hydrogen at 55° on a Parr hydrogenation apparatus for 18 hours; the mixture was then filtered through Super-Cel. The filtrate was evaporated to an amber oil, which was dissolved in 6N sodium hydroxide solution and extracted with toluene (2×50 ml) and methylene chloride (2×50 ml). The combined organic extracts were dried over magnesium sulfate, and concentrated in vacuo to provide the title product as a light amber oil (2.8 g, 21 mmol, 94% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
catalyst
Reaction Step Three
Yield
94%

Synthesis routes and methods II

Procedure details

6-Benzyl-5,6,7,8-tetrahydro-[1,6]naphthyridine (3.10 g, 13.82 mmol) is dissolved in acetic acid (40 ml). To the solution is added Pd—C (10%, 500 mg). The resulting mixture is hydrogenated under 40-50 psi at 55-60° C. for 10 hr. The solid catalyst is removed by filtration, and the filtering cake is washed with MeOH (20 ml×2). The combined organic phase is evaporated to dryness. The residue is taken up into water (25.0 ml), basified with saturated sodium carbonate solution, and extracted with EtOAc (30 ml×3). The combined organic phase is dried with sodium sulfate, and concentrated to give the title compound. MS (+VE) m/z 135.1 (M++1).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

5,6,7,8-Tetrahydro-1,6-naphthyridine
5,6,7,8-Tetrahydro-1,6-naphthyridine
5,6,7,8-Tetrahydro-1,6-naphthyridine
5,6,7,8-Tetrahydro-1,6-naphthyridine
5,6,7,8-Tetrahydro-1,6-naphthyridine
5,6,7,8-Tetrahydro-1,6-naphthyridine

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